2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrobenzyl)oxy]phenol
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Overview
Description
2-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is a complex organic compound that features a combination of methoxy, nitro, and phenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 4-nitrophenol, and methylhydrazine. The synthesis can be broken down into the following steps:
Formation of the Pyrazole Ring: The reaction between 3,4-dimethoxybenzaldehyde and methylhydrazine forms the pyrazole ring.
Attachment of the Nitro Group: The nitro group is introduced through a nitration reaction involving 4-nitrophenol.
Final Coupling: The intermediate compounds are then coupled under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions involving the phenolic hydroxyl group.
Major Products
Oxidation: Oxidation of the methoxy groups can lead to the formation of quinones.
Reduction: Reduction of the nitro group results in the formation of an amine derivative.
Substitution: Substitution reactions can yield various alkylated or acylated derivatives.
Scientific Research Applications
2-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent due to its unique structural features.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Biological Studies: The compound’s interactions with various biological targets are investigated to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different overall structure and biological activity.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Another compound with a similar methoxyphenyl group but different core structure.
Uniqueness
2-[4-(3,4-DIMETHOXYPHENYL)-5-METHYL-1H-PYRAZOL-3-YL]-5-[(4-NITROPHENYL)METHOXY]PHENOL is unique due to its combination of functional groups and the presence of a pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H23N3O6 |
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Molecular Weight |
461.5 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl]-5-[(4-nitrophenyl)methoxy]phenol |
InChI |
InChI=1S/C25H23N3O6/c1-15-24(17-6-11-22(32-2)23(12-17)33-3)25(27-26-15)20-10-9-19(13-21(20)29)34-14-16-4-7-18(8-5-16)28(30)31/h4-13,29H,14H2,1-3H3,(H,26,27) |
InChI Key |
PZJFLLAYJOBMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])O)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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